![molecular formula C29H31NO3 B238850 (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-15-7](/img/structure/B238850.png)
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, also known as BZP-DPA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BZP-DPA is a complex molecule that has been synthesized through a multistep process.
作用機序
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate acts by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the transporter, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate increases the levels of dopamine in the synapse, leading to increased dopamine signaling. This increased signaling has been shown to have beneficial effects on cognitive function and motivation.
生化学的および生理学的効果
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have several biochemical and physiological effects. It has been found to increase dopamine levels in the brain, leading to increased motivation and cognitive function. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders. Additionally, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One advantage of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is that it has shown promising therapeutic potential in the treatment of neurological disorders. However, one limitation is that it is a complex molecule that requires a multistep synthesis process, which may limit its availability for research purposes. Additionally, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans.
将来の方向性
There are several future directions for (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate research. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and addiction. Another direction is to optimize the synthesis process to increase the yield and purity of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. Additionally, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans, including its pharmacokinetics and potential side effects.
Conclusion:
In conclusion, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex molecule that has shown promising therapeutic potential in the treatment of neurological disorders. Its mechanism of action involves the inhibition of the dopamine transporter, leading to increased dopamine signaling. (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several biochemical and physiological effects, including increased motivation and cognitive function, anti-inflammatory effects, and antioxidant effects. However, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans.
合成法
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex molecule that requires a multistep synthesis process. The synthesis process involves the reaction of benzylamine with cyclohexanone to form a ketimine intermediate. The ketimine intermediate is then reacted with diphenylacetyl chloride to form the final product, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. This synthesis method has been optimized to produce (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in high yields and purity.
科学的研究の応用
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has shown potential therapeutic applications in the field of neuroscience. It has been found to act as a selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward and motivation pathways, and its dysregulation has been linked to several neurological disorders, such as Parkinson's disease and addiction.
特性
CAS番号 |
1927-15-7 |
|---|---|
製品名 |
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
分子式 |
C29H31NO3 |
分子量 |
441.6 g/mol |
IUPAC名 |
(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C29H31NO3/c31-28(29(32,23-13-6-2-7-14-23)24-15-8-3-9-16-24)33-27-19-25-17-10-18-26(20-27)30(25)21-22-11-4-1-5-12-22/h1-9,11-16,25-27,32H,10,17-21H2 |
InChIキー |
ARUBUBJNDDZSTJ-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
正規SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
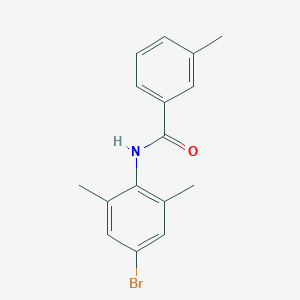
![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)
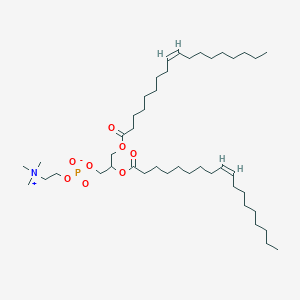
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)
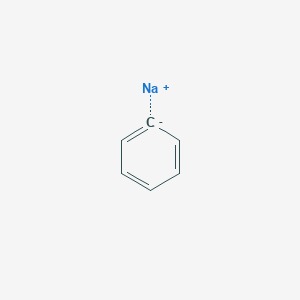
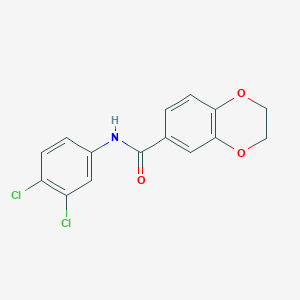
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B238775.png)
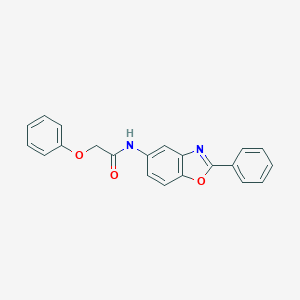
![N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B238779.png)
![N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B238783.png)
![4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B238784.png)
![2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide](/img/structure/B238794.png)